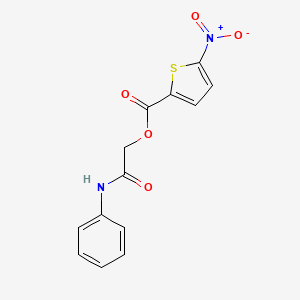![molecular formula C21H26N2O4 B7467392 Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate, also known as MHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHPB is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating drug addiction and other neurological disorders.
Wirkmechanismus
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and drug addiction. By blocking the dopamine D3 receptor, Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate reduces the rewarding effects of drugs of abuse such as cocaine and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been shown to reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been shown to have neuroprotective effects in animal models of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. However, one limitation is that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. One direction is to further explore its potential use in treating drug addiction and other neurological disorders. Another direction is to develop more potent and longer-lasting derivatives of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate and its potential side effects.
Synthesemethoden
The synthesis of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate involves the reaction of 4-hydroxybenzoic acid with 1-benzyl-4-(2-hydroxy-3-chloropropyl)piperazine to form methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been studied extensively for its potential use in treating drug addiction, particularly cocaine addiction. Studies have shown that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been studied for its potential use in treating other neurological disorders such as schizophrenia and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-21(25)17-7-9-20(10-8-17)27-16-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMCTZQHUOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)



![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

